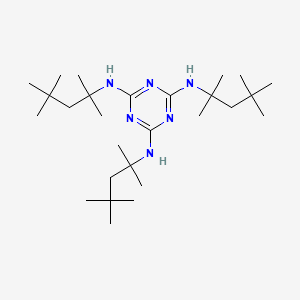
1,3,5-Triazine-2,4,6-triamine,n2,n4,n6-tris(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine: is a complex organic compound known for its unique structural properties and applications in various fields. This compound belongs to the class of triazine derivatives, which are characterized by a six-membered ring containing three nitrogen atoms at alternating positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of 2,4,4-trimethylpentan-2-amine with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the alkyl groups is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are studied for their antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: In medicine, research focuses on the compound’s potential as an anticancer agent. Its ability to interact with DNA and inhibit cell proliferation is of particular interest.
Industry: Industrially, the compound is used as an additive in polymers to enhance their thermal stability and mechanical properties. It is also used in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, interfering with the replication process and leading to cell death. The compound’s triazine ring structure allows it to form stable complexes with metal ions, which can catalyze various chemical reactions.
Comparación Con Compuestos Similares
Melamine: Another triazine derivative, known for its use in the production of melamine resins.
Cyanuric Acid: A triazine compound used in swimming pool water treatment.
Atrazine: A triazine herbicide used for weed control in agriculture.
Uniqueness: n,n’,n’'-Tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine stands out due to its bulky alkyl groups, which provide steric hindrance and enhance its stability. This unique structure allows it to form more stable complexes with metal ions and exhibit distinct biological activities compared to other triazine derivatives.
Propiedades
Número CAS |
21840-38-0 |
|---|---|
Fórmula molecular |
C27H54N6 |
Peso molecular |
462.8 g/mol |
Nombre IUPAC |
2-N,4-N,6-N-tris(2,4,4-trimethylpentan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C27H54N6/c1-22(2,3)16-25(10,11)31-19-28-20(32-26(12,13)17-23(4,5)6)30-21(29-19)33-27(14,15)18-24(7,8)9/h16-18H2,1-15H3,(H3,28,29,30,31,32,33) |
Clave InChI |
DBUFHHJVYLAZLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC1=NC(=NC(=N1)NC(C)(C)CC(C)(C)C)NC(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
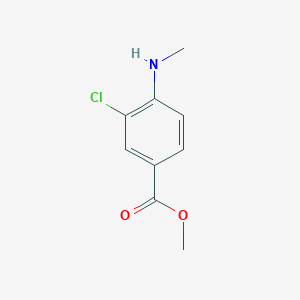
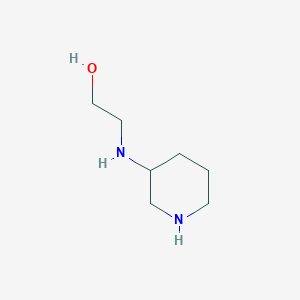
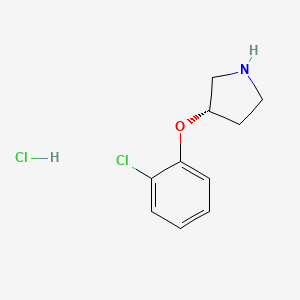
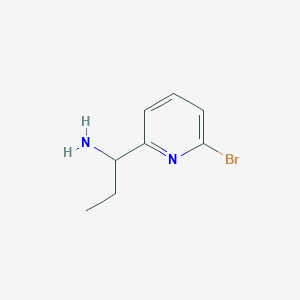
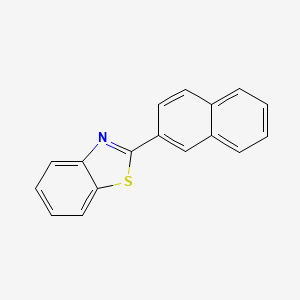


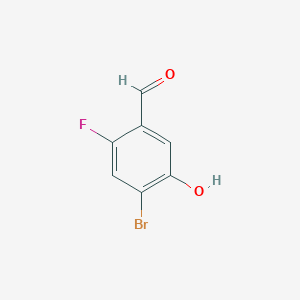
![Acetamide, N-[4-(3-bromopropoxy)phenyl]-](/img/structure/B8771933.png)
![4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide](/img/structure/B8771951.png)
![Tert-butyl 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethylcarbamate](/img/structure/B8771955.png)
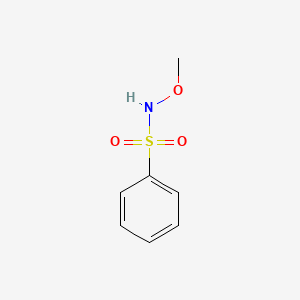
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B8771964.png)
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
